2-Chloromethyl-4-fluoro-6-methyl-pyrimidine
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Overview
Description
2-Chloromethyl-4-fluoro-6-methyl-pyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2 It is a derivative of pyrimidine, characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-4-fluoro-6-methyl-pyrimidine typically involves the chlorination and fluorination of methylpyrimidine derivatives. One common method includes the reaction of 4-fluoro-6-methylpyrimidine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-4-fluoro-6-methyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloromethyl-4-fluoro-6-methyl-pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-fluoro-6-methyl-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its fluorine and chlorine substituents can enhance its binding affinity to target molecules, increasing its potency and selectivity .
Comparison with Similar Compounds
2-Chloromethyl-4-fluoro-6-methyl-pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloromethyl-4-fluoro-6-methyl-benzene: Similar substituents on a benzene ring.
2-Chloromethyl-4-fluoro-6-methyl-imidazole: Similar substituents on an imidazole ring.
Uniqueness: 2-Chloromethyl-4-fluoro-6-methyl-pyrimidine is unique due to its specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-4-2-5(8)10-6(3-7)9-4/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCGXKCXROXENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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